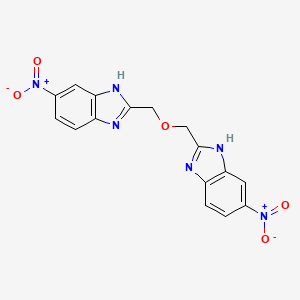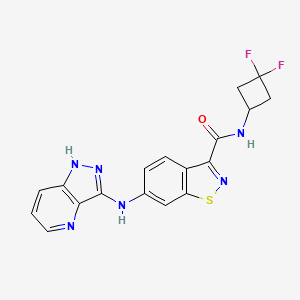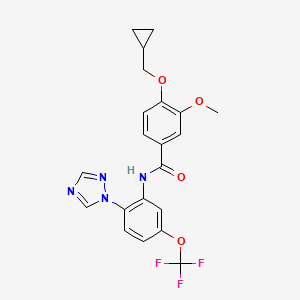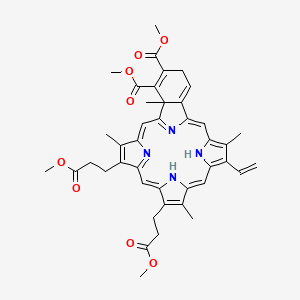![molecular formula C23H24N6O2 B611851 2-[4-(4-hydroxypiperidin-1-yl)anilino]-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one CAS No. 1345098-78-3](/img/structure/B611851.png)
2-[4-(4-hydroxypiperidin-1-yl)anilino]-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one
説明
The compound “2-[4-(4-hydroxypiperidin-1-yl)anilino]-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one” is a chemical compound with the molecular formula C23H26N6O2 . It has a molecular weight of 418.5 g/mol .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C23H26N6O2/c1-28-20-5-3-2-4-18 (20)22 (31)26-19-14-24-23 (27-21 (19)28)25-15-6-8-16 (9-7-15)29-12-10-17 (30)11-13-29/h4-9,14,17,30H,2-3,10-13H2,1H3, (H,26,31) (H,24,25,27) . The compound has a complexity of 724 . Physical And Chemical Properties Analysis
The compound has a XLogP3-AA value of 2.7, indicating its lipophilicity . It has 3 hydrogen bond donors and 7 hydrogen bond acceptors . The compound has a topological polar surface area of 93.6 Ų .科学的研究の応用
TNK2 Inhibition
XMD16-5 is a potent inhibitor of tyrosine kinase non-receptor 2 (TNK2), which contains mutations in certain cancer cells . It has been shown to decrease the viability of Ba/F3 cells expressing the oncogenic TNK2 D163E and R806Q mutant proteins without affecting the viability of parental cell lines up to a concentration of approximately 1 µM .
Cancer Cell Chemosensitization
XMD16-5 has been found to chemosensitize A549 human lung cancer cell line towards Doxorubicin-induced viability reduction, migration, and apoptosis induction . This suggests that XMD16-5 could be used in combination with other cancer therapies to enhance their effectiveness.
Cardiomyocyte Protection
In addition to its effects on cancer cells, XMD16-5 has also been shown to alleviate menadione-induced viability reduction in H9c2 rat cardiomyoblast cell line . This suggests that XMD16-5 could potentially be used to protect heart cells from drug-induced toxicity.
Anti-inflammatory Effects
XMD16-5 has been found to limit the inflammatory response in macrophage cell lines . This suggests that it could potentially be used in the treatment of inflammatory diseases.
Antibacterial Activity
While not directly related to XMD16-5, compounds containing the 4-hydroxypiperidine group, which is present in XMD16-5, have been shown to have antibacterial activity against various bacterial strains . This suggests that XMD16-5 could potentially have antibacterial properties.
Antifungal Activity
Similar to the antibacterial activity, compounds containing the 4-hydroxypiperidine group have also been shown to have antifungal activity . This suggests that XMD16-5 could potentially have antifungal properties.
特性
IUPAC Name |
2-[4-(4-hydroxypiperidin-1-yl)anilino]-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2/c1-28-20-5-3-2-4-18(20)22(31)26-19-14-24-23(27-21(19)28)25-15-6-8-16(9-7-15)29-12-10-17(30)11-13-29/h2-9,14,17,30H,10-13H2,1H3,(H,26,31)(H,24,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLKBEPKKDHHKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)NC3=CN=C(N=C31)NC4=CC=C(C=C4)N5CCC(CC5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-hydroxypiperidin-1-yl)anilino]-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions XMD16-5 as a novel TNK2 inhibitor. What makes this compound potentially advantageous compared to existing treatments like dasatinib?
A1: While dasatinib demonstrates activity against TNK2, it functions as a multi-kinase inhibitor, meaning it affects a broad range of kinases within the body. [] This lack of specificity can lead to off-target effects and potential toxicity. XMD16-5, on the other hand, exhibits greater selectivity for TNK2. [] This targeted inhibition holds promise for a more favorable safety profile and reduced side effects compared to broader-acting inhibitors like dasatinib.
Q2: The study employed a unique approach combining kinase inhibitor screening with genomic analysis. Can you elaborate on how this approach led to the identification of TNK2 as a potential drug target?
A2: Researchers utilized a powerful combination of techniques to pinpoint TNK2. First, they conducted kinase inhibitor screens on primary patient leukemia samples. [] This functional screening identified kinases sensitive to specific inhibitors. Simultaneously, they performed deep sequencing to uncover genetic alterations within the same patient samples. [] Finally, they employed the HitWalker algorithm, a computational tool that integrates functional screening data with genomic data. This algorithm prioritizes mutated genes closely associated with drug sensitivity patterns observed in the screens. [] Through this integrated approach, TNK2 mutations were identified as high-ranking potential therapeutic targets in AML and CMML leukemia samples. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(4-Fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide](/img/structure/B611771.png)
![4,6-difluoro-N-[(1R,2R)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]indole-3-carboxamide](/img/structure/B611772.png)
![3-(2,3-Difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B611773.png)

![3-[(4R)-7-chloro-10-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-4-methyl-1-oxo-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl]-1-methyl-1H-indole-5-carboxylic acid](/img/structure/B611778.png)




![(2S,4R)-N-[[2-[5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperazin-1-yl]pentoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B611792.png)